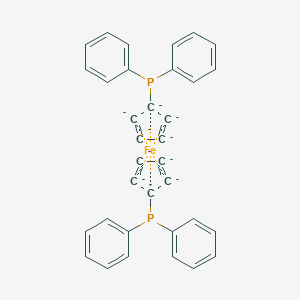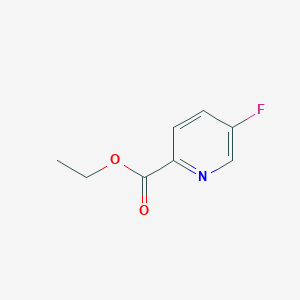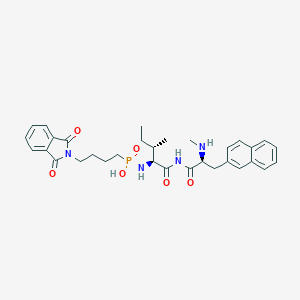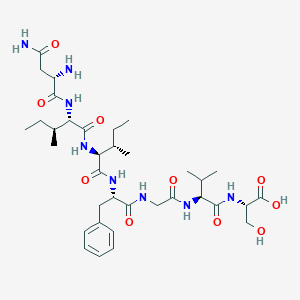
Nateglinid-Ethylester
Übersicht
Beschreibung
Nateglinide Ethyl Ester is a derivative of Nateglinide . Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .
Synthesis Analysis
The synthesis of Nateglinide involves the reaction of D-phenyl alanine with a solution of thionyl chloride in a C1-4 alcohol, preferably methanol, to give the corresponding alkyl ester. This is then reacted with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent . The development of sustained release Nateglinide loaded ethyl cellulose microspheres was reported using an O/W solvent evaporation method .Molecular Structure Analysis
The molecular formula of Nateglinide Ethyl Ester is C21H31NO3 . The structure of Nateglinide involves an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels .Chemical Reactions Analysis
Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Diabetes-Management
Nateglinid-Ethylester: wird hauptsächlich bei der Behandlung von Typ-2-Diabetes eingesetzt. Es wirkt als schnell wirkendes Insulin-Sekretagog, das hilft, den Blutzuckerspiegel nach dem Essen zu kontrollieren. Die Verbindung stimuliert die Insulinausschüttung aus der Bauchspeicheldrüse in glukoseabhängiger Weise, wodurch das Risiko einer Hypoglykämie im Vergleich zu Sulfonylharnstoffen verringert wird .
Pharmazeutische Formulierung
Es wurden Untersuchungen zur Formulierung von This compound in Retard-Mikrokugeln durchgeführt. Diese Mikrokugeln können mit einer O/W-Lösungsmittelemulsionstechnik hergestellt werden, die eine kontrollierte Freisetzung des Arzneimittels ermöglicht, was möglicherweise die Kontrolle des Blutzuckerspiegels über einen längeren Zeitraum verbessert .
Proteomik-Forschung
Als biochemische Verbindung wird This compound in der Proteomik-Forschung eingesetzt. Es kann verwendet werden, um Proteininteraktionen und -funktionen zu untersuchen, insbesondere im Zusammenhang mit der Insulinsekretion und dem Glukosestoffwechsel .
Pharmakokinetik-Studie
Die Pharmakokinetik der Verbindung ist in der wissenschaftlichen Forschung von Interesse. Studien konzentrieren sich auf ihre Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME), um zu verstehen, wie sie sich im Körper verhält, was entscheidend ist, um Dosierungsschemata zu optimieren .
Arzneimittelentwicklung
This compound: dient als Modellverbindung in der Arzneimittelentwicklung. Seine Struktur-Wirkungs-Beziehung (SAR) kann analysiert werden, um neue Derivate mit verbesserter Wirksamkeit und Sicherheitsprofilen für die Behandlung von Diabetes zu entwickeln .
Forschung zum metabolischen Syndrom
Diese Verbindung ist auch für die Untersuchung des metabolischen Syndroms relevant, da sie verschiedene Stoffwechselprozesse beeinflusst. Forschung in diesem Bereich könnte zu neuen Erkenntnissen über die Behandlung von Erkrankungen führen, die mit dem metabolischen Syndrom verbunden sind .
Studium des Mechanismus der Insulinsekretion
Der Mechanismus, durch den This compound die Insulinsekretion stimuliert, ist ein wichtiger Forschungsbereich. Das Verständnis dieses Mechanismus kann zur Entwicklung besserer Therapeutika beitragen, die auf die ATP-sensitiven K+-Kanäle in den pankreatischen β-Zellen abzielen .
Kombinationstherapie-Exploration
Schließlich wird This compound in Kombinationstherapien untersucht. Es wird in Verbindung mit anderen Antidiabetika untersucht, um das Potenzial für synergistische Effekte zu bewerten, die zu effektiveren Strategien zur Diabetesbehandlung führen könnten .
Wirkmechanismus
Target of Action
Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .
Mode of Action
Nateglinide Ethyl Ester is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of Nateglinide Ethyl Ester is dependent on the presence of glucose .
Biochemical Pathways
The primary biochemical pathway affected by Nateglinide Ethyl Ester is the insulin secretion pathway . By stimulating the release of insulin, Nateglinide Ethyl Ester helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .
Pharmacokinetics
Nateglinide Ethyl Ester is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of Nateglinide Ethyl Ester possess less activity than the parent compound . The estimated bioavailability of Nateglinide Ethyl Ester is 72% .
Result of Action
The primary result of Nateglinide Ethyl Ester’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, Nateglinide Ethyl Ester has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .
Action Environment
The action of Nateglinide Ethyl Ester is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of Nateglinide Ethyl Ester is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .
Safety and Hazards
Biochemische Analyse
Cellular Effects
The parent compound of Nateglinide Ethyl Ester, Nateglinide, is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) . It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . Nateglinide induces an early insulin response to meals, decreasing postprandial blood glucose levels
Molecular Mechanism
Nateglinide, the parent compound of Nateglinide Ethyl Ester, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action depolarizes the β cells and causes voltage-gated calcium channels to open, leading to an increase in intracellular calcium that stimulates insulin release
Temporal Effects in Laboratory Settings
It is known that Nateglinide, the parent compound, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .
Dosage Effects in Animal Models
A study on Nateglinide revealed a dose-dependent reduction of placebo-adjusted hemoglobin A1c and fasting plasma glucose .
Metabolic Pathways
Nateglinide, the parent compound, is extensively metabolized in the liver .
Eigenschaften
IUPAC Name |
ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-CTWPCTMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648386 | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187728-85-4 | |
| Record name | Ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)











![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
